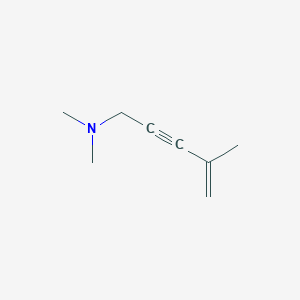
N,N,4-Trimethyl-4-penten-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,4-Trimethyl-4-penten-2-yn-1-amine, also known as TMPEA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. TMPEA is a tertiary amine that contains a triple bond, making it a unique molecule with distinct properties.
Applications De Recherche Scientifique
N,N,4-Trimethyl-4-penten-2-yn-1-amine has been studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, N,N,4-Trimethyl-4-penten-2-yn-1-amine has been used as a catalyst in various reactions, such as the addition of organometallic reagents to aldehydes and ketones. In materials science, N,N,4-Trimethyl-4-penten-2-yn-1-amine has been used as a ligand in the synthesis of metal-organic frameworks. In medicinal chemistry, N,N,4-Trimethyl-4-penten-2-yn-1-amine has been studied for its potential as a drug lead compound due to its unique structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of N,N,4-Trimethyl-4-penten-2-yn-1-amine is not fully understood, but it is believed to act as a weak base and a nucleophile due to the presence of the tertiary amine and triple bond. N,N,4-Trimethyl-4-penten-2-yn-1-amine has been shown to form complexes with various metal ions, such as copper and zinc, which may contribute to its biological activity.
Effets Biochimiques Et Physiologiques
N,N,4-Trimethyl-4-penten-2-yn-1-amine has been shown to have various biochemical and physiological effects, including antimicrobial, antifungal, and anticancer activity. N,N,4-Trimethyl-4-penten-2-yn-1-amine has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. N,N,4-Trimethyl-4-penten-2-yn-1-amine has also been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N,4-Trimethyl-4-penten-2-yn-1-amine in lab experiments is its unique structure, which allows for the formation of complexes with various metal ions. This property can be exploited in various catalytic and synthetic reactions. However, one limitation of using N,N,4-Trimethyl-4-penten-2-yn-1-amine is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines.
Orientations Futures
There are several future directions for research on N,N,4-Trimethyl-4-penten-2-yn-1-amine. One area of interest is the development of N,N,4-Trimethyl-4-penten-2-yn-1-amine-based metal-organic frameworks for various applications, such as gas storage and separation. Another area of interest is the optimization of N,N,4-Trimethyl-4-penten-2-yn-1-amine as a drug lead compound, as it has shown promising activity against various cancer cell lines. Additionally, further studies on the mechanism of action of N,N,4-Trimethyl-4-penten-2-yn-1-amine are needed to fully understand its biological activity.
Méthodes De Synthèse
N,N,4-Trimethyl-4-penten-2-yn-1-amine can be synthesized through a multi-step process that involves the reaction of 4-penten-2-yn-1-ol with trimethylamine. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then treated with an acid, such as hydrochloric acid, to yield N,N,4-Trimethyl-4-penten-2-yn-1-amine. The overall yield of this synthesis method is around 50%, making it a relatively efficient process.
Propriétés
Numéro CAS |
19837-34-4 |
|---|---|
Nom du produit |
N,N,4-Trimethyl-4-penten-2-yn-1-amine |
Formule moléculaire |
C8H13N |
Poids moléculaire |
123.2 g/mol |
Nom IUPAC |
N,N,4-trimethylpent-4-en-2-yn-1-amine |
InChI |
InChI=1S/C8H13N/c1-8(2)6-5-7-9(3)4/h1,7H2,2-4H3 |
Clé InChI |
IRLJAAAWXIUAPT-UHFFFAOYSA-N |
SMILES |
CC(=C)C#CCN(C)C |
SMILES canonique |
CC(=C)C#CCN(C)C |
Synonymes |
N,N,4-Trimethyl-4-penten-2-yn-1-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




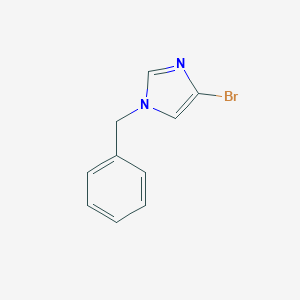
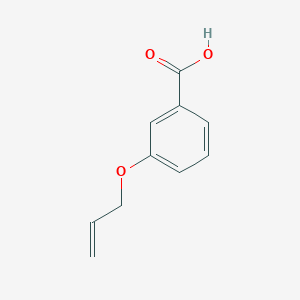
![Disodium;[(3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12924.png)


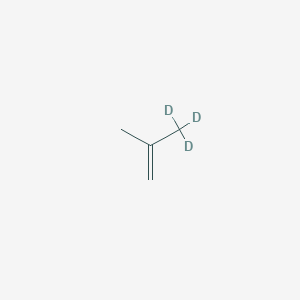
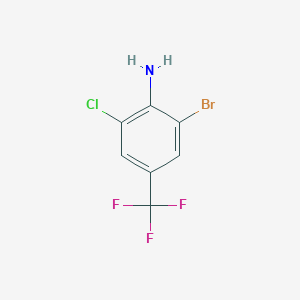
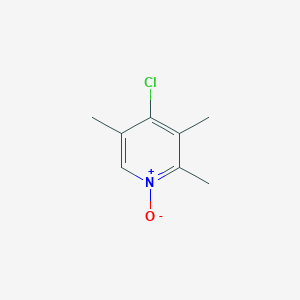
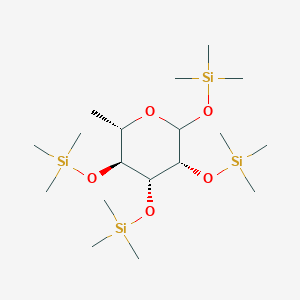
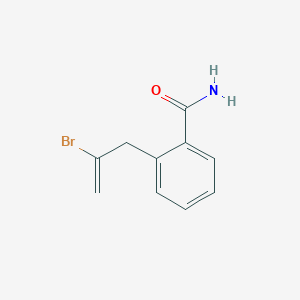
![Peroxide, [1,4-phenylenebis(1-methylethylidene)]bis[(1,1-dimethylethyl)](/img/structure/B12941.png)
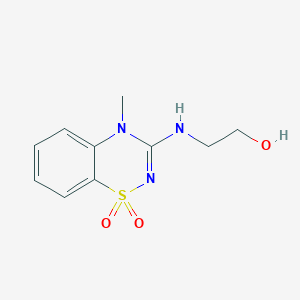
![2,2,2-Trifluoro-1-(2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)ethanone](/img/structure/B12950.png)